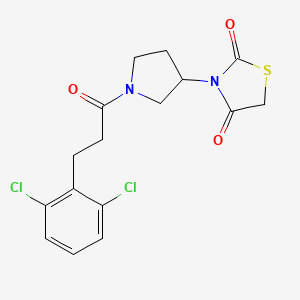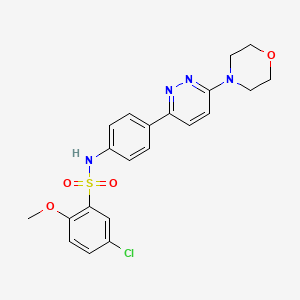
2-(4-(2-Butoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-Butoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly referred to as 2-BEP-TMD, is a boronic acid derivative that has been the subject of numerous scientific studies. It is a versatile compound that has been used in a variety of different applications, including synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Polymer Chemistry Applications
Synthesis of Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives : Research by Spencer et al. (2002) detailed the synthesis of mercapto- and piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, exploring their inhibitory activity against serine proteases, including thrombin. These compounds exhibited specific coordination characteristics in solid and solution states, contributing valuable insights into boron chemistry and its potential biomedical applications (Spencer et al., 2002).
Precision Synthesis of Poly(3-hexylthiophene) : Yokozawa et al. (2011) investigated the catalyst-transfer Suzuki-Miyaura coupling polymerization of a related dioxaborolane derivative for precision synthesis of poly(3-hexylthiophene), achieving polymers with narrow molecular weight distributions and high regioregularity. This study underscores the utility of dioxaborolane derivatives in synthesizing well-defined conductive polymers, pivotal for organic electronic devices (Yokozawa et al., 2011).
Materials Science and Nanotechnology
Enhanced Brightness Emission-Tuned Nanoparticles : Fischer et al. (2013) utilized a related dioxaborolane derivative in the synthesis of heterodifunctional polyfluorenes, leading to the creation of stable nanoparticles that exhibited bright fluorescence emission. These findings have implications for the development of fluorescent materials and their application in bioimaging and organic electronics (Fischer et al., 2013).
Electrochemical Properties of Organoboron Compounds : Tanigawa et al. (2016) studied the electrochemical properties of sulfur-containing organoboron compounds, including tetramethyl-dioxaborolane derivatives. Their findings contribute to understanding the electrochemical behavior of organoboron compounds, which is essential for designing new materials for energy storage and conversion (Tanigawa et al., 2016).
Propiedades
IUPAC Name |
2-[4-(2-butoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BO4/c1-6-7-12-20-13-14-21-16-10-8-15(9-11-16)19-22-17(2,3)18(4,5)23-19/h8-11H,6-7,12-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHGUTXCXVFZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCOCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Butoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2662573.png)
![4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2662575.png)
![2-Cyano-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2662576.png)
![(E)-N-(2,4-dimethoxybenzylidene)-4-(6-methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B2662578.png)
![5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2662580.png)
![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2662582.png)

![7-methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2662584.png)
![2-(2,4-dichlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2662585.png)
![Benzoic acid, 3,5-dihydroxy-, (2E)-2-[(4-hydroxy-3-nitrophenyl)methylene]hydrazide](/img/structure/B2662587.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(thiophen-2-yl)propan-2-yl)acrylamide](/img/structure/B2662595.png)